Product packaging for Bis(4-aminophenyl)arsinic acid(Cat. No.:CAS No. 6309-25-7)

Bis(4-aminophenyl)arsinic acid

Cat. No.: B15489573
CAS No.: 6309-25-7
M. Wt: 292.16 g/mol
InChI Key: MJMZGJODYBPTRZ-UHFFFAOYSA-N
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Description

Direct Synthetic Routes to Bis(4-aminophenyl)arsinic Acid

Direct synthesis methods aim to construct the this compound molecule from simpler starting materials. These methods often involve the formation of arsenic-carbon bonds through reactions with aromatic amines.

A primary route to organoarsenic compounds involves the reaction of aniline (B41778) with arsenic acid. This electrophilic aromatic substitution, known as the Béchamp reaction, is a foundational method for producing arsanilic acid. While the primary product is arsanilic acid, the formation of diarylarsonic acids, such as this compound, can occur as a side reaction. orgsyn.org The reaction conditions, including temperature and the ratio of reactants, can influence the product distribution. orgsyn.org

The general reaction can be represented as: 2 C₆H₅NH₂ + H₃AsO₄ → (H₂NC₆H₄)₂AsO₂H + 2 H₂O

This condensation reaction highlights the reactivity of the arsenic acid with the aromatic amine, leading to the formation of the diarylarsinic acid.

4-Aminophenyl arsenoxide (H₂NPhAsO) serves as a crucial intermediate in the synthesis of more complex organoarsenicals. researchgate.net This trivalent arsenic compound is reactive and can participate in further reactions to build larger molecules. For instance, its reaction with reduced lipoic acid can form a stable cyclic dithiolarsinite. researchgate.net While the direct synthesis of this compound from 4-aminophenyl arsenoxide is not explicitly detailed in the provided context, the reactivity of the arsenoxide suggests its potential as a building block in various organoarsenical syntheses.

The synthesis of arsanilic acid, a related and precursor compound, from aniline and arsenic acid requires careful control of reaction conditions to minimize the formation of undesirable by-products, including colored impurities and tarry materials. orgsyn.org Temperatures in the range of 150–200°C have been explored for this reaction. orgsyn.org The process typically involves heating a mixture of aniline and arsenic acid, followed by a workup procedure to separate the desired product. orgsyn.org This often includes dilution with water, addition of a base like sodium hydroxide (B78521) to create distinct aqueous and aniline layers, and subsequent acidification to precipitate the arsanilic acid. orgsyn.orggoogle.com

Parameter Condition Reference
ReactantsAniline, Arsenic Acid orgsyn.org
Temperature155–160°C orgsyn.org
Reaction Time4.5 hours orgsyn.org
WorkupAddition of water and NaOH, separation of layers, acidification orgsyn.orggoogle.com

Formation as an Intermediate or By-product in the Synthesis of Related Organoarsenicals

The appearance of this compound is not always the result of a targeted synthesis. It frequently arises as an intermediate or by-product in the large-scale production of other commercially important organoarsenic compounds.

In the industrial production of arsanilic acid, di-(p-aminophenyl)arsenic acid, which is another name for this compound, is a significant intermediate. google.com The crude reaction product from the initial condensation of aniline and arsenic acid contains this diarylarsinic acid. google.com To obtain the final arsanilic acid product, this intermediate must be hydrolyzed. google.com This hydrolysis step is a critical part of the manufacturing process. google.com

The hydrolysis reaction can be represented as: (H₂NC₆H₄)₂AsO₂H + H₂O → 2 H₂NC₆H₄AsO(OH)₂

This chemical transformation breaks down the diarylarsinic acid into two molecules of the desired monosubstituted arsonic acid.

The efficiency of arsanilic acid production hinges on the effective management of by-products, including this compound. The hydrolysis of this intermediate is a key step to maximize the yield of arsanilic acid. google.com The conditions for this hydrolysis can be varied to optimize the process. For instance, refluxing the aqueous solution at atmospheric pressure for 7 to 9 hours can achieve the desired conversion. google.com Alternatively, employing higher temperatures (115-125°C) under slightly elevated pressures (up to 24 p.s.i.g.) can significantly shorten the required hydrolysis time to 1 to 2 hours. google.com After hydrolysis, the crude arsanilic acid is precipitated by cooling the solution. google.com

Hydrolysis Condition Time Pressure Reference
Reflux at atmospheric pressure7-9 hoursAtmospheric google.com
125°C1 hour20 p.s.i.g. google.com
115°C2 hoursNot specified google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13AsN2O2 B15489573 Bis(4-aminophenyl)arsinic acid CAS No. 6309-25-7

Properties

CAS No.

6309-25-7

Molecular Formula

C12H13AsN2O2

Molecular Weight

292.16 g/mol

IUPAC Name

bis(4-aminophenyl)arsinic acid

InChI

InChI=1S/C12H13AsN2O2/c14-11-5-1-9(2-6-11)13(16,17)10-3-7-12(15)8-4-10/h1-8H,14-15H2,(H,16,17)

InChI Key

MJMZGJODYBPTRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)[As](=O)(C2=CC=C(C=C2)N)O

Origin of Product

United States

Synthetic Methodologies and Pathways to Bis 4 Aminophenyl Arsinic Acid

Green Chemistry Approaches in Bis(4-aminophenyl)arsinic acid Synthesis

The pursuit of environmentally benign chemical processes has led to the exploration of green chemistry principles in the synthesis of various compounds, including organoarsenic species. While specific research on green synthetic routes for this compound is not extensively documented, the principles of green chemistry can be applied to its conventional synthesis, which is related to the Béchamp reaction. The traditional synthesis of the precursor, arsanilic acid, involves the reaction of aniline (B41778) with arsenic acid, and this compound is often a by-product. wikipedia.orgwikipedia.org This conventional method typically involves high temperatures and can generate hazardous waste. Green chemistry offers several avenues to mitigate these environmental concerns.

One of the primary green chemistry strategies is the use of alternative energy sources to enhance reaction efficiency and reduce energy consumption. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, from hours to minutes, and improved product yields. nih.govyoutube.com The application of microwave irradiation to the synthesis of this compound could potentially offer similar benefits, providing rapid and uniform heating directly to the reactants. nih.gov This can lead to a more energy-efficient process compared to conventional heating methods. youtube.com

Another key principle of green chemistry is the reduction or elimination of hazardous solvents. The development of solvent-free reaction conditions is a significant step towards more sustainable chemical manufacturing. Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, has been successfully applied to the Béchamp reduction, a related named reaction. rsc.orgrsc.org A similar mechanochemical approach for the synthesis of this compound could eliminate the need for bulk solvents, thereby reducing waste and simplifying purification procedures. chemicalbook.com Where solvents are necessary, the replacement of hazardous organic solvents with greener alternatives, such as water or ionic liquids, is a viable option. researchgate.netnih.gov

The following table provides a comparative overview of a traditional synthesis approach for this compound versus a hypothetical greener pathway, highlighting the potential improvements.

ParameterTraditional Synthesis (Béchamp-type Reaction)Hypothetical Green SynthesisPotential Advantages of Green Approach
Energy Source Conventional heating (e.g., oil bath)Microwave irradiationReduced reaction time, lower energy consumption
Solvent Often uses excess aniline or other high-boiling organic solventsSolvent-free (mechanochemistry) or green solvents (e.g., water, ionic liquids)Minimized waste, reduced toxicity, simplified workup
Reaction Time Several hoursMinutes to less than an hourIncreased throughput, energy savings
Catalyst Arsenic acid (reactant and arsenic source)Potentially more efficient, recyclable catalystsImproved efficiency, reduced waste
By-products Can produce a mixture of mono-, di-, and tri-substituted productsHigher selectivity due to controlled conditionsImproved yield of desired product, easier purification
Overall Process Energy-intensive, potential for hazardous wasteMore energy-efficient, reduced environmental footprintEnhanced sustainability and safety

By integrating these green chemistry principles, the synthesis of this compound could be made significantly more environmentally friendly and sustainable. Future research in this area will likely focus on the practical implementation and optimization of these greener methodologies.

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Each functional group has a characteristic absorption frequency range, making FT-IR an excellent tool for qualitative analysis. For Bis(4-aminophenyl)arsinic acid, the key functional groups are the aromatic rings, the primary amine (-NH₂) groups, and the arsinic acid group (-AsO(OH)).

Table 1: Predicted FT-IR Spectral Data for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amine (N-H) Stretching 3300-3500 (two bands)
Amine (N-H) Bending 1550-1650
Aromatic C-H Stretching 3000-3100
Aromatic C=C Stretching 1450-1600
Arsinic Acid (As=O) Stretching 800-950
Arsinic Acid (As-O) Stretching 650-800
Aromatic C-N Stretching 1250-1350

Note: The data in this table is illustrative and based on typical frequency ranges for the specified functional groups.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint. For this compound, Raman spectroscopy would be highly effective in characterizing the vibrations of the diphenylarsinic core and the aromatic rings.

Surface-enhanced Raman spectroscopy (SERS) has been shown to be a powerful tool for the qualitative and quantitative analysis of arsenic species. rsc.org Although specific Raman data for this compound is scarce, the technique can distinguish between different organic arsenicals based on the vibrational modes of their chemical bonds. rsc.org The Raman spectrum of toluene, an aromatic compound, shows characteristic peaks for the benzene (B151609) ring vibrations between 200 cm⁻¹ and 1600 cm⁻¹. physicsopenlab.org Similar patterns would be expected for the phenyl groups in this compound.

Table 2: Predicted Raman Spectral Data for this compound

Functional Group Vibrational Mode Predicted Raman Shift (cm⁻¹)
Aromatic Ring Ring Breathing (symmetric) ~1000
Aromatic C-H In-plane Bending 1000-1300
Aromatic C=C Stretching 1580-1620
C-As Symmetric Stretch 500-700

Note: The data in this table is illustrative and based on typical Raman shifts for the specified functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule and their neighboring protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the amine protons. Due to the symmetry of the molecule, the four protons on each aromatic ring are expected to be chemically equivalent, but they will likely appear as a set of doublets due to coupling with adjacent protons, a characteristic AA'BB' system for para-substituted benzene rings. The amine protons would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

A study on complexes of diphenylarsinic acid showed that the phenyl protons can be monitored by ¹H NMR spectroscopy. nih.gov

Table 3: Predicted ¹H NMR Spectral Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons (ortho to -NH₂) 6.6-6.8 Doublet 4H
Aromatic Protons (ortho to -As) 7.5-7.8 Doublet 4H

Note: The data in this table is illustrative and based on typical chemical shifts for protons in similar chemical environments.

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. libretexts.orgyoutube.com Due to the symmetry in this compound, only four distinct signals would be expected for the aromatic carbons. The carbon atoms directly bonded to the electronegative nitrogen and the arsenic atom would have characteristic chemical shifts. The carbon attached to the arsenic (ipso-carbon) would likely be the most downfield of the aromatic signals.

In a study of diphenylarsinic acid complexes, ¹³C NMR was used to characterize the phenyl carbons. nih.gov

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C-NH₂ 145-155
C-H (ortho to -NH₂) 114-118
C-H (ortho to -As) 130-135

Note: The data in this table is illustrative and based on typical chemical shifts for carbons in similar chemical environments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound, it would provide critical information about its molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound without significant decomposition. In ESI-MS analysis, the compound would be ionized, typically by protonation to form the [M+H]⁺ ion or deprotonation to form the [M-H]⁻ ion. The detection of these ions would confirm the molecular weight of the parent molecule.

By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation), a characteristic fragmentation pattern would be generated. This pattern provides valuable structural information by revealing the masses of smaller, stable fragments of the molecule. Although specific experimental fragmentation data for this compound is not available in the reviewed literature, a hypothetical fragmentation could involve the cleavage of the carbon-arsenic or arsenic-oxygen bonds.

Interactive Data Table: Hypothetical ESI-MS Data

Ion TypeCalculated m/zInformation Provided
[M+H]⁺293.04Molecular Weight Confirmation
[M-H]⁻291.02Molecular Weight Confirmation
Fragment 1VariesStructural Fragment Information
Fragment 2VariesStructural Fragment Information

Note: The m/z values are calculated based on the chemical formula (C₁₂H₁₃AsN₂O₂) and represent the most abundant isotopes. Actual experimental data is required for confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of this compound. Given the compound's chemical formula, C₁₂H₁₃AsN₂O₂, HRMS would be able to distinguish it from other compounds with the same nominal mass but different elemental compositions. This technique is indispensable for confirming the identity of a newly synthesized compound or an unknown analyte.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

Interactive Data Table: General Crystallographic Parameters

ParameterInformation Provided
Crystal SystemThe basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry elements present in the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal.
ZThe number of molecules in the unit cell.

Note: This table lists the parameters that would be determined from a single-crystal X-ray diffraction experiment. Specific values for this compound are not currently available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The detailed 3D structure obtained from X-ray crystallography allows for a thorough analysis of intermolecular forces. For this compound, the presence of amino (-NH₂) and arsinic acid (-AsO₂H) groups makes it a prime candidate for extensive hydrogen bonding. These hydrogen bonds would play a crucial role in stabilizing the crystal structure. Additionally, the two phenyl rings could engage in π-π stacking interactions, further influencing the molecular packing. Understanding these non-covalent interactions is essential for predicting and explaining the compound's physical properties.

Other Advanced Characterization Techniques (e.g., UV-Vis Spectroscopy for Electronic Transitions)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals. For this compound, the presence of aromatic phenyl rings and amino groups constitutes a chromophore that would exhibit characteristic absorption bands.

The expected electronic transitions would likely be π → π* transitions associated with the aromatic system and n → π* or n → σ* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The position (λmax) and intensity of these absorption peaks would provide qualitative information about the electronic structure of the molecule. While specific UV-Vis spectral data for this compound is not documented in the searched sources, this technique remains a fundamental tool for its characterization.

Electronic Structure and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This calculation minimizes the energy of the molecule, providing key structural parameters such as bond lengths, bond angles, and dihedral angles.

A geometric optimization of Bis(4-aminophenyl)arsinic acid would yield a data table similar to the hypothetical one below, detailing the precise spatial arrangement of its constituent atoms.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

Parameter Bond/Angle Value
Bond Length As-C Calculated Value (Å)
Bond Length As=O Calculated Value (Å)
Bond Length As-OH Calculated Value (Å)
Bond Length C-N Calculated Value (Å)
Bond Angle C-As-C Calculated Value (°)
Bond Angle O=As-OH Calculated Value (°)

Quantum Chemical Calculations of Vibrational Frequencies and Spectroscopic Predictions

Following geometric optimization, quantum chemical calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The results are instrumental in interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency can be assigned to a specific vibrational mode.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

Frequency (cm⁻¹) Vibrational Mode
Calculated Value As=O stretch
Calculated Value As-OH stretch
Calculated Value N-H stretch (symmetric)
Calculated Value N-H stretch (asymmetric)
Calculated Value Phenyl ring C-H stretch

These theoretical predictions serve as a valuable guide for the analysis of experimentally obtained spectroscopic data.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO Calculated Value
LUMO Calculated Value

Analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the MEP map indicate regions of varying electrostatic potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. For this compound, an MEP map would highlight the electron-rich regions around the oxygen and nitrogen atoms and potentially electron-deficient regions elsewhere.

Chemical Bonding Analysis (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density. QTAIM analysis can characterize bonds as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions. By examining the properties of the electron density at bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), one can gain deep insights into the strength and nature of the chemical bonds within the molecule, including the As-C, As=O, and As-OH bonds.

Conformational Analysis and Solid-State Energetics

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For this compound, this would involve exploring the rotational barriers around the As-C bonds to identify the most stable conformers and the energy differences between them. Solid-state energetic calculations would further investigate the stability of the molecule in a crystalline lattice, taking into account intermolecular interactions.

Reactivity and Reaction Mechanisms

Redox Chemistry of the Arsenic Center

The arsenic atom in bis(4-aminophenyl)arsinic acid exists in the +5 oxidation state, which is the highest common oxidation state for arsenic. The redox chemistry of this compound is centered on the reduction of this As(V) center to lower oxidation states, primarily As(III) and As(-III).

Electrolytic reduction is a common method for reducing organoarsenic acids. While direct studies on this compound are not prevalent, the electrolytic reduction of p-arsanilic acid provides a strong model for its expected behavior. The products of such reductions are highly dependent on the experimental conditions, such as the acidity of the electrolyte solution and the cathode material.

In experiments with 4-aminophenylarsinic acid, reduction in a dilute hydrochloric acid solution using a mercury cathode leads to the formation of 4-aminophenylarsine, where the arsenic is fully reduced to the -3 oxidation state. chemicalbook.comnih.gov However, if the concentration of the hydrochloric acid is increased, the primary product becomes p-arsenoaniline. chemicalbook.com This is because the intermediate arsine, being basic, forms an insoluble hydrochloride salt on the cathode surface, which hinders further reduction and promotes condensation to the arseno compound (As=As bond). chemicalbook.comnih.gov

Given these findings, the electrolytic reduction of this compound is predicted to follow a similar pathway. The initial reduction would likely yield the corresponding As(III) species, bis(4-aminophenyl)arsinous acid. Further reduction under controlled conditions could lead to the formation of a diarylarsine.

Table 1: Predicted Products of Electrolytic Reduction based on Analogous Compounds

Starting Material (Analogue) Cathode Electrolyte Conditions Major Product Reference
4-Aminophenylarsinic Acid Mercury Dilute HCl (1-N) 4-Aminophenylarsine nih.gov
4-Aminophenylarsinic Acid Lead Concentrated HCl p-Arsenoaniline chemicalbook.com
4-Hydroxyphenylarsinic Acid Mercury 1-N HCl 4-Hydroxyphenylarsine nih.gov

The arsenic center in this compound is As(V). This can be reduced to the As(III) state, which is a key intermediate in its redox chemistry. The interconversion between these states is fundamental to the biological and chemical activity of many organoarsenicals. The reduction of arsonic acids (RAsO₃H₂) to arsonous acids (RAs(OH)₂) or their corresponding oxides (arsenoso compounds, RAs=O) has been studied using various reducing agents.

The mechanism often involves the initial protonation of the arsonic or arsinic acid group, which makes the arsenic center more susceptible to nucleophilic attack by the reducing agent. For example, the reduction of p-arsanilic acid hydrochloride with triphenylphosphine/iodine yields an intermediate that leads to (p-aminophenyl)arsine oxide, an As(III) species.

The interconversion is a reversible process, although oxidation of lower arsenic states back to As(V) often requires strong oxidizing agents. The stability of the As(III) state in solution is a critical factor, as these species can undergo further reactions or disproportionation.

Reactivity of the Amino Groups

The two primary amino groups on the phenyl rings are nucleophilic and can undergo a variety of reactions typical of aromatic amines.

The amino groups of this compound are expected to readily react with acylating agents like acid anhydrides and acyl chlorides to form the corresponding amides. This type of reaction is well-established for similar compounds. For instance, studies on [(4-aminophenyl)(hydroxyl)methylene]bis(phosphonic acid), a phosphorus analogue, show that the amino group reacts with cyclic anhydrides such as succinic anhydride (B1165640) or maleic anhydride to first form amic acids. ajchem-a.com These intermediates can then be dehydrated, often by heating with a reagent like acetic anhydride, to yield cyclic imides. ajchem-a.comyoutube.com This pathway provides a route to new polymeric materials or functionalized molecules. ajchem-a.com

Another key reaction of the aromatic amine functionality is diazotization. The reaction of p-arsanilic acid with nitrous acid (generated from sodium nitrite (B80452) and a mineral acid) at low temperatures produces a diazonium salt. nih.gov This diazonium intermediate is highly versatile and can undergo various subsequent reactions, such as Sandmeyer reactions to introduce halides or azo coupling reactions to form colored azo compounds. nih.gov It is expected that both amino groups in this compound could undergo diazotization.

Table 2: Representative Derivatization Reactions of Aromatic Amino Groups

Reagent Functional Group Reaction Type Product Class Reference
Acid Anhydride Amine Acylation / Condensation Amic Acid, then Imide ajchem-a.comlibretexts.org
Acyl Chloride Amine Acylation Amide youtube.com

The amino groups are basic and will react with acids to form ammonium (B1175870) salts. The protonation of the nitrogen lone pair is a fundamental acid-base reaction. In the case of p-arsanilic acid, it is known to exist as a zwitterion in the solid state, where the acidic proton from the arsonic acid group transfers to the basic amino group, resulting in an internal salt, H₃N⁺C₆H₄AsO₃H⁻. Given that this compound also contains both acidic (arsinic acid) and basic (amino) moieties, it is highly likely to exhibit similar zwitterionic character in solution and in the solid state.

The reaction with strong external acids would lead to the formation of a dicationic salt, with both amino groups being protonated. Proton-transfer reactions are crucial in understanding the solubility and crystal structure of these compounds. Studies on the co-crystallization of p-arsanilic acid with strong organic acids have shown the formation of proton-transfer compounds featuring a 4-arsonoanilinium cation.

Reactions Involving the Arsinic Acid Moiety

The arsinic acid group, -AsO(OH), is the site of several important reactions. It is an acidic functional group, capable of donating a proton to a base. This allows for the formation of metal or ammonium salts (arsinates). The acidity of diarylarsinic acids is a key property governing their behavior in aqueous solutions.

The arsinic acid moiety itself can be chemically transformed. For example, it can be reduced as discussed in the redox section. Furthermore, in the synthesis of p-arsanilic acid, di-(p-aminophenyl)-arsinic acid is formed as a by-product, indicating that under certain reaction conditions (heating aniline (B41778) with arsenic acid), condensation reactions involving the arsenic center can occur. chemicalbook.com This suggests that the arsinic acid group can participate in condensation or esterification-type reactions, for example, with alcohols under dehydrating conditions, although such reactions are less common than for their carboxylic acid counterparts.

Condensation Reactions Leading to Oligomeric or Polymeric Arsenicals

The bifunctional nature of this compound, possessing two amine groups, makes it a suitable monomer for polycondensation reactions. In these reactions, the amine groups can react with difunctional electrophiles, such as dicarboxylic acids or their derivatives, to form long-chain polymers. This process is analogous to the synthesis of polyamides where a diamine is reacted with a dicarboxylic acid. ucalgary.carsc.org

The general scheme for the polycondensation of this compound with a generic dicarboxylic acid would involve the formation of amide linkages, resulting in a polyamide chain with pendant arsinic acid groups. The reaction proceeds through the nucleophilic attack of the amino group on the carbonyl carbon of the carboxylic acid (or its activated derivative), followed by the elimination of a small molecule, typically water. studymind.co.uk

Table 1: Hypothetical Polycondensation Reaction of this compound

Reactant 1Reactant 2Resulting Polymer Structure (Repeating Unit)Polymer Class
This compoundDicarboxylic Acid (e.g., Terephthalic acid)-[-NH-C6H4-As(O)(OH)-C6H4-NH-CO-R-CO-]-nArsonic Acid-Functionalized Polyamide

Note: R represents the organic backbone of the dicarboxylic acid.

While specific studies on the polycondensation of this compound are not extensively documented in the reviewed literature, the principles of polyamide synthesis are well-established. youtube.com The reactivity of the amine groups would be influenced by the electron-withdrawing nature of the arsinic acid group, which might decrease their nucleophilicity compared to simple anilines. However, under appropriate reaction conditions, such as the use of activating agents for the carboxylic acid or high temperatures, polymerization is expected to occur. youtube.com The resulting arsenic-containing polymers could exhibit unique properties due to the presence of the arsonic acid groups, potentially influencing their solubility, thermal stability, and coordination behavior. researchgate.net

Ligand Exchange Reactions and Coordination Dynamics

The arsonic acid group and the amino groups of this compound can act as ligands, coordinating with metal ions to form coordination complexes. purdue.edu The arsonic acid moiety can coordinate to metal centers through its oxygen atoms, similar to how carboxylate groups bind. Studies on the related compound, p-arsanilic acid, have shown that it forms coordination polymers with various metals, indicating the capability of the arsonic acid group to bridge metal centers. researchgate.net

Ligand exchange reactions involve the replacement of one or more ligands in a coordination complex with another. libretexts.org In the context of this compound, if it were coordinated to a metal center, its ligands could be displaced by other competing ligands present in the solution. The dynamics of such an exchange would depend on several factors, including the relative binding affinities of the incoming and outgoing ligands, the nature of the metal ion, and the reaction conditions. libretexts.org

For instance, in an aqueous solution of a metal complex of this compound, water molecules often act as ligands. The addition of other ligands with a higher affinity for the metal ion, such as cyanide or EDTA, would likely lead to the displacement of the this compound ligand.

Computational studies on the complexation of p-arsanilic acid with hydrated iron oxide clusters have provided insights into the thermodynamics and kinetics of ligand exchange at a surface. nih.govacs.orgacs.org These studies indicate that the formation of both inner-sphere (direct coordination) and outer-sphere (ion-pair) complexes is thermodynamically favorable. nih.govacs.orgacs.org The arsonic acid group can bind to the iron oxide surface in a monodentate or bidentate fashion. nih.govacs.orgacs.org The presence of other ions, such as phosphate, can lead to the desorption of the arsenical from the surface, demonstrating a competitive ligand exchange process. nih.gov

Table 2: Potential Coordination Modes of this compound

Functional GroupPotential Coordination Site(s)Possible Coordination Modes
Arsonic Acid (-As(O)OH)Oxygen atomsMonodentate, Bidentate (chelating or bridging)
Amino Group (-NH2)Nitrogen atomMonodentate

The coordination of the amino groups to a metal center is also possible, although they are generally weaker ligands than the arsonic acid group in this context. The coordination behavior would likely be complex, with the potential for the molecule to act as a bridging ligand, connecting multiple metal centers and leading to the formation of coordination polymers. researchgate.net

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically on the reactions of this compound are scarce in the available literature. However, the mechanisms of the key transformations it is likely to undergo can be inferred from the well-established principles of organic and inorganic chemistry.

The mechanism of ligand exchange reactions can proceed through either associative, dissociative, or interchange pathways. libretexts.org

Associative mechanism (A): An intermediate with a higher coordination number is formed when the incoming ligand binds to the metal center before the original ligand departs.

Dissociative mechanism (D): The original ligand leaves first, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand.

Interchange mechanism (I): The incoming ligand enters the coordination sphere as the original ligand is leaving in a concerted process. The interchange can be associative (Ia) or dissociative (Id) in character.

The specific pathway followed would depend on factors such as the steric bulk of the ligands and the electronic properties of the metal center.

The mechanism of interaction with surfaces , such as iron oxides, has been investigated through computational studies for p-arsanilic acid. nih.govacs.orgacs.org These studies suggest that the adsorption process involves the formation of a surface complex through ligand exchange with surface hydroxyl groups. The calculations of transition states indicate the energy barriers associated with the formation of different types of surface complexes, providing insight into whether the process is kinetically or thermodynamically controlled. nih.gov For p-arsanilic acid, the formation of bidentate binuclear complexes with iron oxides was found to be thermodynamically driven. nih.gov

Coordination Chemistry and Supramolecular Assembly

(4-Aminophenyl)arsonic Acid as a Ligand in Metal Complexes

Exploration of Different Metal Ions:The coordination chemistry of p-arsanilic acid has been explored with a range of metal ions.

Transition Metals: Complexes with manganese(II), copper(II), cadmium(II), zinc(II), and lead(II) have been reported, resulting in the formation of novel metal arsonate polymers researchgate.netosti.govresearchgate.net. For instance, with manganese(II), a discrete complex salt, Mn(H₂O)₆₂·4H₂O, is formed where the arsonate anion does not directly coordinate to the metal but is involved in the hydrogen-bonding network researchgate.net. In contrast, with copper(II) and cadmium(II) under certain conditions, it forms 1D polymeric chains researchgate.net.

Alkali and Alkaline Earth Metals: The structures of complexes with alkaline earth metals including Magnesium (Mg), Calcium (Ca), Strontium (Sr), and Barium (Ba) have been determined nih.gov. The magnesium complex is a discrete salt, similar to the manganese one, while the Ca, Sr, and Ba analogues form one-dimensional coordination polymers where the arsonate group bridges the metal centers nih.gov.

Formation of Hydrogen-Bonded Networks in Solid-State Structures

The crystal structures of p-arsanilic acid complexes are dominated by extensive and robust hydrogen-bonding networks. These interactions involve the arsonate oxygen atoms, the amine nitrogen atoms, and coordinated or solvated water molecules nih.govresearchgate.netnih.gov. The combination of O—H···O, O—H···N, and N—H···O hydrogen bonds links the metallic coordination units and the organic ligands into complex three-dimensional supramolecular architectures nih.govresearchgate.net. In some cases, weak π–π stacking interactions between the phenyl rings also contribute to the stability of the crystal packing researchgate.net.

Self-Assembly Processes and Supramolecular Architectures

The self-assembly process is driven by the coordination preferences of the metal ion and the versatile binding and hydrogen-bonding capabilities of the p-arsanilic acid ligand. By varying the metal ion, the reaction conditions, or the counter-anions, different supramolecular structures can be achieved nih.govosti.govresearchgate.net. For example, with alkaline earth metals, the size of the ion influences the final structure: Mg²⁺ yields a 0D structure (a salt of discrete ions), whereas the larger Ca²⁺, Sr²⁺, and Ba²⁺ ions promote the formation of 1D coordination polymers nih.gov. This demonstrates how the interplay of coordination and hydrogen bonding directs the self-assembly into specific dimensionalities.

A detailed article on (4-aminophenyl)arsonic acid could be generated with comprehensive data tables and research findings based on the available literature. Please advise if you would like to modify the subject to this compound.

Derivatization and Functionalization for Targeted Chemical Properties

Synthesis of Substituted Derivatives with Modified Aromatic Rings

The synthesis of substituted derivatives of Bis(4-aminophenyl)arsinic acid can be approached through classical electrophilic aromatic substitution reactions. The amino groups present on the phenyl rings are strong activating groups, directing incoming electrophiles to the ortho and para positions. However, since the para positions are already occupied by the arsenic-carbon bond, substitution is expected to occur predominantly at the positions ortho to the amino groups.

Reactions such as halogenation (chlorination, bromination) can be achieved using appropriate halogenating agents. For instance, treatment with bromine water would be expected to result in the bromination of the aromatic rings. sips.org.innoaa.gov The introduction of halogen atoms can significantly alter the electronic properties of the molecule and provide handles for further cross-coupling reactions.

Alkylation of the aromatic rings can also be envisioned, although this can sometimes be challenging to control and may lead to a mixture of products.

Introduction of Additional Functionalities (e.g., Fluorination, Nitration)

The introduction of specific functional groups like fluorine or nitro groups can dramatically influence the properties of this compound.

Fluorination: The incorporation of fluorine atoms into aromatic systems is a common strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, binding affinity, and thermal stability. While direct fluorination of the aromatic rings of this compound may be challenging, the synthesis could potentially be achieved by using fluorinated starting materials in the initial synthesis of the diarylarsinic acid core. For example, starting with a fluorinated aniline (B41778) derivative could yield a fluorinated analog of this compound. Research on fluorinated polyimides derived from complex aromatic diamines demonstrates the feasibility of incorporating fluorine into such structures to achieve desirable properties like high glass transition temperatures and good solubility. nih.govnih.gov

Nitration: Nitration of aromatic compounds is a well-established chemical transformation. rushim.ruwikipedia.orgresearchgate.netmasterorganicchemistry.com The amino groups in this compound are strongly activating and would direct nitration to the ortho positions. However, the reaction conditions for nitration, typically involving strong acids like nitric acid and sulfuric acid, need to be carefully controlled to avoid undesired side reactions, including oxidation of the arsenic center or the amino groups. A common strategy to control the nitration of anilines is to first protect the amino group, for example, by converting it to an acetanilide, which is less activating and less prone to oxidation. wikipedia.org Following nitration, the protecting group can be removed to yield the nitro-substituted aminophenyl derivative. The introduction of a nitro group opens up further synthetic possibilities, as it can be reduced to an amino group, allowing for the synthesis of derivatives with multiple amino functionalities.

The reactivity of the diphenylamine (B1679370) framework, which is structurally related to the core of this compound, has been explored, with various derivatives synthesized for applications such as antioxidants and dyes. researchgate.netacs.org

Exploration of Structure-Property Relationships in Derivatized Forms

The systematic derivatization of this compound allows for a detailed exploration of structure-property relationships. By introducing different substituents at various positions on the aromatic rings or by modifying the amino groups, it is possible to fine-tune the molecule's properties.

For example, the introduction of electron-withdrawing groups like nitro or fluoro groups would be expected to increase the acidity of the arsinic acid moiety and alter the redox potential of the molecule. Conversely, electron-donating groups would have the opposite effect.

The table below summarizes the potential effects of different derivatizations on the properties of this compound, based on general chemical principles and findings from related compounds.

Derivatization Strategy Potential Effect on Properties Relevant Research Findings on Analogous Compounds
Halogenation of Aromatic Rings Increased lipophilicity, altered electronic properties, potential for further cross-coupling reactions.Halogenated aromatic compounds are widely used as building blocks in organic synthesis. researchgate.netnih.gov
Nitration of Aromatic Rings Increased electron-withdrawing character, potential precursor for further functionalization (e.g., reduction to amino group).Nitration of anilines and other activated aromatic rings is a standard synthetic procedure. wikipedia.orgnih.gov
Fluorination Enhanced metabolic stability, increased thermal stability, altered binding affinities.Fluorinated polyimides show high glass transition temperatures and good solubility. nih.govnih.gov
Conjugation to PEG Increased water solubility, prolonged circulation time in biological systems.PEGylation is a common strategy to improve the pharmacokinetic properties of molecules.
Incorporation into Polyimides Formation of thermally stable polymers with specific electronic and mechanical properties.Aromatic diamines are key monomers for high-performance polyimides. nih.gov

It is important to note that while these derivatization strategies are chemically plausible, their successful implementation for this compound would require experimental validation. The reactivity of the arsinic acid group under various reaction conditions would need to be carefully considered to avoid undesired transformations.

Advanced Analytical Methodologies for Detection and Speciation

Development of Sensors and Probes for Organoarsenic Compounds

The development of sensitive and selective sensors for organoarsenic compounds is a significant area of research. These sensors offer the potential for rapid, on-site analysis, which is crucial for timely environmental monitoring and response.

Fluorometric Sensing Platforms (e.g., MOF-based sensors)

Fluorometric sensing has emerged as a powerful tool for the detection of various analytes, including organoarsenic compounds, due to its high sensitivity and simplicity. rsc.org Metal-Organic Frameworks (MOFs) have shown particular promise as sensing materials because of their high porosity, large surface area, and tunable fluorescence properties. nih.gov

MOFs can be designed to selectively bind with target analytes, leading to a change in their fluorescence intensity, which can be a "turn-on" or "turn-off" response. For instance, isostructural Al-MOFs, BUT-18 and BUT-19, have been synthesized for the selective detection of roxarsone (B1679585) and nitarsone (B135203) in water, demonstrating high quenching efficiencies of over 98%. rsc.org The limits of detection (LOD) for these MOFs were in the parts-per-billion (ppb) range, highlighting their potential for monitoring organic arsenic residues in wastewater. rsc.org Another study reported the development of a novel zirconium-based fluorescent MOF for the sensitive and rapid monitoring of ultra-trace arsenic (III) in aqueous media. researchgate.net

Covalent Organic Frameworks (COFs) also represent a class of porous crystalline polymers with applications in fluorescent sensing. A unique electron-rich pyrazine-cored fluorescent COF nanosheet, COF-TMP, was synthesized and demonstrated ultrahigh sensitivity for the detection of roxarsone with a limit of detection of 0.015 ppb. nih.gov The mechanism for this high sensitivity is attributed to a static quenching process. nih.gov

The following table summarizes the performance of some MOF-based and COF-based fluorescent sensors for organoarsenic compounds:

Sensor MaterialTarget AnalyteLimit of Detection (LOD)Quenching EfficiencyReference
BUT-18 (Al-MOF)Roxarsone15.7 ppb>98% rsc.org
BUT-18 (Al-MOF)Nitarsone32.2 ppb>98% rsc.org
BUT-19 (Al-MOF)Roxarsone13.5 ppb>98% rsc.org
BUT-19 (Al-MOF)Nitarsone13.3 ppb>98% rsc.org
COF-TMP (COF)Roxarsone0.015 ppbNot specified nih.gov
Amidoxime-functionalized COFsRoxarsone6.5 nM and 12.3 nMNot specified mdpi.com

Electrochemical Detection Strategies

Electrochemical methods offer another avenue for the sensitive detection of arsenic species. These techniques are often cost-effective, portable, and can be readily automated. acs.org Anodic stripping voltammetry (ASV) is a particularly sensitive electrochemical technique for trace metal analysis.

A study demonstrated the use of a gold-coated, boron-doped diamond thin-film electrode for the determination of total inorganic arsenic (As(III) and As(V)) using differential pulse anodic stripping voltammetry (DPASV). nih.gov This method achieved low limits of detection of 0.005 ppb for As(III) and 0.08 ppb for As(V) in standard solutions. nih.gov The electrode exhibited excellent stability and reproducibility, even in the presence of interfering substances like humic acid. nih.gov While this study focused on inorganic arsenic, the principles can be adapted for the detection of organoarsenic compounds after appropriate sample pretreatment to convert them to an electrochemically active form.

Chromatographic Separation Techniques (e.g., HPLC) Coupled with Mass Spectrometry

For the separation and quantification of individual organoarsenic species, high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is the most widely used and powerful technique. rsc.orgmdpi.com This hyphenated technique combines the excellent separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS. rsc.orgjfda-online.com

The process typically involves:

Extraction: Mild extraction procedures are employed to liberate the arsenic species from the sample matrix without causing any transformation of the species. nih.gov Common extraction solvents include water, methanol-water mixtures, and dilute acids. nih.govnih.gov

Chromatographic Separation: The extracted arsenic compounds are then separated on an HPLC column. Both anion-exchange and cation-exchange chromatography are utilized to separate the various charged and neutral arsenic species. nih.govnih.gov

Detection: The separated species are introduced into the ICP-MS, where they are atomized and ionized. The mass spectrometer then detects the arsenic ions, allowing for quantification at very low concentrations.

A study on the speciation analysis of organoarsenic species in marine samples optimized an HPLC-ICP-MS method capable of detecting 33 different arsenic species. nih.govdtu.dk Another study developed and validated an HPLC/ICP-MS method for the determination of inorganic arsenic in various food matrices with quantification limits as low as 0.02 mg/kg in fish oil. jfda-online.com

The following table presents typical instrumental parameters for HPLC-ICP-MS analysis of arsenic species:

ParameterSettingReference
HPLC System
ColumnAnion-exchange or Cation-exchange nih.govnih.gov
Mobile Phasee.g., Aqueous ammonium (B1175870) carbonate jfda-online.comnih.gov
Injection Volume20 µL jfda-online.com
ICP-MS System
RF Power1550 W jfda-online.com
Plasma Gas Flow15 L/min jfda-online.com
Carrier Gas Flow1.05 L/min jfda-online.com

Speciation Analysis of Organoarsenicals in Complex Matrices

The analysis of organoarsenicals in complex matrices such as environmental and biological samples presents significant challenges due to the presence of interfering substances. icm.edu.pl Sample preparation is a critical step to ensure the integrity of the arsenic species and to remove matrix components that could affect the analysis. nih.gov

Methods for speciation analysis in complex matrices often involve:

Fractional Factorial Design: This statistical approach can be used to optimize extraction conditions, such as sample weight, solvent type and volume, temperature, and extraction time, to maximize the recovery of arsenic species. nih.gov

Enzymatic Hydrolysis: For biological samples, enzymatic digestion can be employed to break down the matrix and release the bound arsenic species. nih.gov

Microwave-Assisted Extraction (MAE): MAE can accelerate the extraction process and improve extraction efficiency. news-medical.net

A study on marine samples used a 2^7-3 fractional factorial design to optimize the extraction of a broad range of organoarsenic species. nih.gov The validated method was then applied to several marine certified reference materials. dtu.dk For human urine and serum samples, methods involving dilution and protein precipitation have been developed for the speciation analysis of five arsenic species by HPLC-ICP-MS. nih.govresearchgate.net

Applications in Reference Material Characterization and Standard Development

Certified Reference Materials (CRMs) are essential for ensuring the accuracy and comparability of analytical measurements. dss.go.th The development and characterization of CRMs for organoarsenic speciation are crucial for method validation and quality control in analytical laboratories. nih.gov

However, a major challenge in this area is the limited availability of CRMs certified for a wide range of organoarsenic compounds. nih.govnih.gov Most currently available marine CRMs are only certified for arsenobetaine (B179536) and dimethylarsinic acid. nih.gov

Recent research has focused on the comprehensive speciation analysis of existing and new CRMs to provide more extensive data for a larger number of arsenic species. nih.govdtu.dk This work is vital for improving the accuracy of future arsenic speciation studies. The development of standardized methods, such as those recognized by the European Committee for Standardization (CEN), is also a key objective to ensure consistency in the analysis of organoarsenic compounds across different laboratories. nih.gov

Exploration of Chemical Applications in Non Clinical Contexts

Role as a Synthetic Reagent or Intermediate in Organic Chemistry

Bis(4-aminophenyl)arsinic acid possesses two primary functional groups—the amino (-NH₂) groups and the arsinic acid [-As(O)OH] group—which make it a potentially versatile synthetic intermediate. The two primary aromatic amine groups can undergo a variety of classical reactions.

Potential Synthetic Transformations:

Reaction TypeReagent/ConditionsPotential Product Type
DiazotizationNaNO₂, HClBis(4-diazoniumphenyl)arsinic acid salt
AcylationAcyl chlorides, AnhydridesBis(4-acylaminophenyl)arsinic acid (diamide)
Schiff Base FormationAldehydes, KetonesBis(4-iminophenyl)arsinic acid (di-imine)
AlkylationAlkyl halidesN,N'-dialkyl-bis(4-aminophenyl)arsinic acid

The diazonium salts derived from the amine groups are particularly valuable intermediates. They can be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic rings. Furthermore, they can act as coupling partners in azo-coupling reactions to form highly colored azo compounds. Research on the related 4-aminophenylarsonic acid has shown it can be used to synthesize azo derivatives and other hybrid compounds, suggesting that this compound could serve as a precursor to more complex molecules with unique properties. nih.gov

Potential in Catalysis as a Ligand for Transition Metal Catalysts

The two amino groups in this compound provide potential coordination sites for transition metals. As a bidentate or bridging ligand, it could form stable complexes with various metal centers. The versatility of amino-group-containing ligands in forming catalytically active transition metal complexes is a well-established principle in chemistry. mdpi.com

The spatial arrangement of the two amine groups, dictated by the central arsinic acid moiety, could create a specific bite angle and steric environment around a coordinated metal. This geometry is crucial in influencing the activity and selectivity of a catalyst. While specific catalytic applications for this compound complexes are not documented in the searched literature, they could theoretically be investigated in reactions where related N-donor ligands are active, such as:

Cross-coupling reactions: (e.g., Suzuki, Heck, Buchwald-Hartwig)

Hydrogenation reactions: The formation of complexes with metals like rhodium or iridium could yield catalysts for the hydrogenation of unsaturated compounds. mdpi.com

Oxidation reactions: Metal complexes can act as catalysts in various oxidation processes.

Further research would be required to synthesize and characterize such metal complexes and to evaluate their catalytic efficacy.

Applications in Materials Science

The difunctional nature of this compound makes it a candidate monomer for the synthesis of novel polymers and hybrid materials.

Precursor for Advanced Polymeric Materials and Hybrid Composites

As a diamine, this compound can theoretically be used in polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides, or with dianhydrides to form polyimides. sciencegate.appresearchgate.net Aromatic polyimides, in particular, are known for their high thermal stability, mechanical strength, and excellent dielectric properties. researchgate.net

The incorporation of the arsinic acid group into the polymer backbone would result in an organic-inorganic hybrid material. nih.gov This could impart unique characteristics to the resulting polymer, such as:

Increased Thermal Stability and Flame Retardancy: Arsenic-containing compounds can promote char formation at high temperatures.

Modified Solubility and Processability: The polar arsinic acid group might alter the solubility of the polymer in organic solvents.

High Refractive Index: The presence of a heavy element like arsenic could increase the refractive index of the material.

The synthesis of polyimides from various aromatic diamines is a well-explored area, and the established two-step process involving the formation of a poly(amic acid) precursor followed by chemical or thermal imidization could be applied. researchgate.net

Utilization in Optical or Optoelectronic Materials

No specific research detailing the use of this compound in optical or optoelectronic materials was identified in the performed searches. However, materials with heavy atoms and delocalized π-electron systems, which could be formed from this compound, are sometimes investigated for non-linear optical (NLO) properties. The synthesis of polymers or coordination complexes would be the first step in exploring such potential applications.

Environmental Applications (e.g., Adsorbent Development, without implying toxicology)

The functional groups on this compound suggest its potential for use in developing specialized adsorbent materials. Polymeric materials or silica (B1680970) gels functionalized with amino groups are known to be effective adsorbents for heavy metal ions from aqueous solutions.

This compound could be either polymerized or grafted onto a solid support (like silica or cellulose) to create an adsorbent material. The amino groups could provide binding sites for metal cations through coordination, while the arsinic acid group, with its oxygen donors, could also participate in binding or be modified to target specific pollutants. The development of polymer-based adsorbents is a significant area of environmental chemistry, focused on creating materials with high selectivity and capacity for capturing contaminants.

Mechanistic Studies of Specific Biochemical Interactions

Chemical Interaction with Thiol-Containing Biomolecules

The primary targets for arsenicals within a biological system are thiol-containing molecules, most notably the cysteine residues found in proteins and the tripeptide glutathione (B108866). acs.orgnih.gov The interaction is predicated on the high affinity of arsenic for sulfur, leading to the formation of stable covalent As-S bonds. acs.orgnih.gov

Stoichiometry and Thermodynamics of Arsenical-Thiol Binding

The interaction between an arsenical and a thiol-containing molecule is a reversible process characterized by specific stoichiometries and thermodynamic parameters. While pentavalent arsenicals like Bis(4-aminophenyl)arsinic acid have a lower affinity for thiols, their in-vivo reduction to the corresponding trivalent arsenoxide is a critical step for potent bioactivity. The resulting trivalent arsenical can then readily react with thiol groups.

The stoichiometry of these interactions can vary. A trivalent arsenical can react with three molecules of a monothiol like glutathione to form a tris-thiolate complex. researchgate.net With dithiols, such as those found in closely spaced cysteine residues in a protein, a more stable cyclic dithioarsinite is often formed. acs.orgnih.gov The thermodynamics of these binding events generally show them to be exothermic, driven by the formation of the strong As-S bond. nih.gov

Interacting SpeciesStoichiometry (Arsenical:Thiol)Representative Association Constant (K_a)Key Thermodynamic Feature
Trivalent Arsenical + Glutathione (Monothiol)1:3Moderately Stable (β ≈ 10⁶–10⁷) nih.govacs.orgExothermic As-S bond formation nih.gov
Trivalent Arsenical + Dihydrolipoic Acid (Dithiol)2:3Particularly Stable (β ≈ 10¹⁸) nih.govacs.orgEntropically and Exothermically Favorable nih.gov

This table presents generalized data for arsenite and may not be fully representative of this compound.

Impact on Protein Folding Dynamics and Stability

The covalent modification of cysteine residues by arsenicals can have profound consequences for the structure and stability of proteins. researchgate.netnih.govbiologists.com Cysteine residues are frequently involved in the formation of disulfide bonds, which are critical for maintaining the correct three-dimensional fold of many proteins. By binding to these cysteines, an arsenical can block the formation of these essential disulfide bridges or even disrupt existing ones. nih.gov

This interference with proper disulfide bonding can lead to protein misfolding, the adoption of non-native conformations, and an increased propensity for aggregation. researchgate.netbiologists.comresearchgate.net The introduction of a bulky arsenical adduct can also sterically hinder the normal packing of the protein's polypeptide chain, further destabilizing its structure. nih.gov Studies have shown that arsenite, a related inorganic arsenical, can induce the aggregation of nascent proteins and inhibit the function of molecular chaperones that would normally assist in protein folding. researchgate.netbiologists.com

Exploration of Binding Motifs in Peptides and Proteins

Research into the interaction of arsenicals with proteins has identified specific amino acid sequences that act as preferential binding sites. The most well-characterized of these is the Cys-X-X-Cys motif, where two cysteine residues are separated by two other amino acids. pnas.org This spacing is ideal for the formation of a stable, six-membered cyclic dithioarsinite ring with a trivalent arsenical.

Other motifs, such as vicinal dithiols (Cys-Cys), also serve as high-affinity binding sites. nih.gov The local chemical environment, including the accessibility of the cysteine residues and the presence of nearby acidic or basic amino acids, can also influence the binding affinity. In some proteins, the binding of an arsenical to a cysteine-rich motif can induce a significant conformational change, altering the protein's function. nih.govpnas.org For instance, the binding of arsenite to the bacterial repressor protein ArsR at a three-cysteine site causes a conformational shift that leads to its dissociation from DNA. nih.gov

Investigation of Redox-Dependent Interactions with Enzyme Systems

The interaction of this compound with enzyme systems is highly dependent on the cellular redox environment. In its pentavalent state, the compound is relatively inert. However, it can be reduced by endogenous reducing agents like glutathione and thioredoxin to its more reactive trivalent form. asm.org

This trivalent arsenical can then act as a potent inhibitor of various enzymes, particularly those that rely on a critical cysteine residue in their active site for catalytic activity. capes.gov.br By binding to this cysteine, the arsenical can block substrate access or interfere with the catalytic mechanism. This is a common mechanism for the inhibition of certain DNA repair enzymes and protein tyrosine phosphatases. acs.org The activity of some enzymes involved in cellular respiration has also been shown to be inhibited by trivalent arsenicals through their interaction with lipoic acid, a dithiol cofactor. acs.org

Development of Chemical Probes for Cellular Pathways (Focus on chemical mechanisms, not therapeutic outcomes)

The specific and high-affinity interaction between trivalent arsenicals and vicinal dithiols has been ingeniously exploited to create chemical probes for studying cellular processes. By attaching a fluorescent molecule to a biarsenical core, researchers have developed probes that can specifically label proteins containing a genetically engineered tetracysteine tag (Cys-Cys-X-X-Cys-Cys). rsc.org

Future Research Directions and Emerging Areas

Design and Synthesis of Novel Bis-Arsinic Acid Analogs with Tunable Properties

A significant future direction lies in the rational design and synthesis of novel analogs of Bis(4-aminophenyl)arsinic acid. The goal is to create a library of related compounds where specific properties are systematically tuned by modifying the core structure. This approach is analogous to the development of new EGFR inhibitors from gefitinib (B1684475) or novel antiproliferative agents from tranilast, where structural modifications led to enhanced activity. nih.govnih.gov By introducing various substituent groups onto the phenyl rings, researchers can modulate key characteristics such as solubility, electronic properties, coordination behavior, and biological activity.

Key research objectives in this area include:

Introducing Electron-Withdrawing or -Donating Groups: Attaching groups like nitro (-NO₂) or methoxy (B1213986) (-OCH₃) to the phenyl rings can alter the electron density at the arsenic center and the amino groups, thereby influencing the compound's reactivity and interaction with other molecules.

Steric Hindrance Engineering: Incorporating bulky substituents near the reactive sites can provide steric protection, potentially stabilizing the molecule or directing reactions to specific positions. wikipedia.org

Functional Group Extension: Replacing or modifying the amino groups with other functionalities could open pathways to new polymerization or conjugation chemistries.

The systematic synthesis of these analogs will enable the establishment of structure-property relationships, a critical step for tailoring molecules for specific applications, from materials science to medicinal chemistry.

Table 1: Potential Analogs and Their Tunable Properties

Structural Modification Target Property to Tune Potential Application Area
Introduction of -SO₃H groups Increased water solubility Aqueous phase catalysis, biological systems
Introduction of alkyl chains Enhanced solubility in nonpolar solvents Polymer composites, organic electronics
Replacement of -NH₂ with -N₃ Introduction of "click" chemistry handle Bioconjugation, functional materials

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding the reaction mechanisms and kinetics involving this compound is crucial for optimizing synthetic yields and controlling product formation. Future research will increasingly rely on advanced spectroscopic techniques for real-time, in-situ monitoring. While techniques like FTIR and solid-state NMR are used for characterizing final products, their application for observing reactions as they happen is an emerging field. mdpi.com

A particularly promising but challenging technique is Arsenic-75 Nuclear Magnetic Resonance (⁷⁵As-NMR) . Arsenic-75 is a quadrupolar nucleus, which often results in broad signals, but modern high-field NMR spectrometers and specialized pulse sequences can overcome this limitation. By monitoring the change in the ⁷⁵As chemical shift, researchers could directly observe the transformations at the arsenic center during reactions such as esterification, reduction, or complex formation. This approach is analogous to the use of ³¹P-NMR to monitor lead-phosphorus interactions in adsorbent materials, providing direct insight into the ligand-metal interaction. mdpi.com

Table 2: Comparison of Spectroscopic Techniques for In Situ Monitoring

Technique Information Provided Advantages Challenges for Organoarsenic Compounds
⁷⁵As-NMR Direct observation of the arsenic chemical environment High sensitivity to changes at the As center Quadrupolar nucleus leading to broad signals; requires specialized equipment
In Situ FTIR Changes in vibrational modes of functional groups Widely available; good for tracking functional group transformations Overlapping peaks can complicate interpretation; As-C bond is a weak absorber
Raman Spectroscopy Complementary vibrational information to FTIR Excellent for aqueous systems; sensitive to symmetric vibrations Potential for fluorescence interference; requires laser source

| UV-Vis Spectroscopy | Changes in electronic transitions (chromophores) | Simple, inexpensive, good for kinetic analysis | Limited to reactions involving color change or chromophore modification |

Integration of Computational Chemistry with Experimental Synthesis for Predictive Design

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating research. By using quantum chemical methods like Density Functional Theory (DFT), researchers can predict the properties and reactivity of this compound and its novel analogs before committing resources to their synthesis. nih.gov

Computational studies can provide invaluable insights into:

Molecular Geometry and Electronic Structure: Predicting bond lengths, bond angles, and orbital energies to understand stability and reactivity.

Spectroscopic Properties: Simulating NMR, IR, and Raman spectra to aid in the interpretation of experimental data.

Reaction Pathways and Transition States: Calculating the energetics of potential reaction mechanisms to identify the most favorable synthetic routes. rsc.org

Interaction and Binding Energies: Modeling how the molecule might bind to surfaces, nanoparticles, or biological targets to screen for potential applications.

This predictive-first approach minimizes trial-and-error experimentation, guides the selection of the most promising synthetic targets, and provides a deeper theoretical understanding of the molecule's behavior.

Table 3: Synergy of Computational and Experimental Approaches

Research Phase Computational Task (Predictive) Experimental Task (Validation)
Design Predict stability and electronic properties of new analogs. Synthesize the most promising candidates.
Synthesis Model reaction pathways and predict potential byproducts. Optimize reaction conditions for yield and purity.
Characterization Simulate NMR and IR spectra of the target molecule. Acquire and interpret experimental spectra.

| Application | Calculate binding affinity to a target substrate (e.g., a metal surface). | Test the performance of the material in the intended application. |

Exploration of this compound in Non-Conventional Chemical Systems

Future research will explore the use of this compound as a building block in advanced materials and non-conventional systems. Its rigid structure and multiple functional groups (two amines, two acidic hydroxyls) make it an excellent candidate for constructing complex, higher-order architectures.

Emerging areas of exploration include:

Metal-Organic Frameworks (MOFs): The arsinic acid group can coordinate to metal ions, while the aminophenyl units can act as linkers, potentially forming porous, crystalline MOFs with unique catalytic, sensing, or gas storage properties. Research on related p-arsanilic acid complexes with metals like manganese demonstrates the feasibility of forming such coordination structures. researchgate.net

Functionalized Nanomaterials: The molecule can be used as a surface-modifying agent for nanoparticles (e.g., gold, silica (B1680970), iron oxide). The arsenic end would provide a strong anchor to the nanoparticle surface, while the amino groups would be exposed, allowing for further functionalization or altering the nanoparticle's dispersibility and biocompatibility. Related compounds like arsanilic acid have already been used in nanoparticle modification. wikipedia.org

Supramolecular Assemblies: The ability of the molecule to participate in hydrogen bonding (via -NH₂ and -AsO(OH) groups) and potentially π-π stacking (via phenyl rings) can be exploited to create self-assembled gels, liquid crystals, or other supramolecular structures. researchgate.net

Table 4: Potential Applications in Non-Conventional Systems

System Role of this compound Potential Function/Application
Metal-Organic Frameworks (MOFs) Organic Linker/Strut Gas separation, heterogeneous catalysis, chemical sensing
Functionalized Nanoparticles Surface Ligand/Capping Agent Targeted drug delivery, bio-imaging contrast agents, catalysts
Polymer Composites Cross-linking Agent or Additive Enhanced thermal stability, flame retardancy, modified mechanical properties

| Supramolecular Gels | Gelator Molecule | Smart materials, controlled release systems, scaffolds for tissue engineering |

Development of Sustainable Synthesis and Recycling Methodologies for Organoarsenic Compounds

The environmental impact of chemical processes is a major global concern. A critical area of future research for all organoarsenic compounds, including this compound, is the development of green and sustainable practices. acs.org This involves reimagining both how the compound is made and how it is handled after use.

Key sustainability goals include:

Green Synthesis Routes: Developing synthetic methods that minimize waste, avoid hazardous solvents and reagents, and operate at lower temperatures and pressures. This could involve exploring mechanochemistry (solvent-free grinding) or biocatalysis.

Recycling and Recovery: Designing processes to recover and reuse the organoarsenic compound from industrial waste streams or after its use in a material. Techniques such as selective adsorption onto tailored materials (e.g., modified iron oxides) or flotation, which are explored for inorganic arsenic, could be adapted for organoarsenic species. researchgate.net

Degradation and Detoxification: Investigating controlled chemical or biological pathways to break down the organoarsenic compound into less toxic, environmentally benign substances once it has reached the end of its life cycle.

Achieving a circular economy for such specialized chemicals is a grand challenge that requires innovation in both synthetic chemistry and environmental engineering. rsc.org

Table 5: Comparison of Conventional vs. Sustainable Methodologies

Process Conventional Approach Sustainable Future Direction
Synthesis Multi-step synthesis with organic solvents, potentially using harsh reagents. wikipedia.org One-pot synthesis, use of aqueous or solvent-free (mechanochemical) conditions, biocatalysis.
Purification Column chromatography (high solvent use). Recrystallization from green solvents, selective precipitation.
Waste Handling Incineration or landfilling of arsenic-containing waste. Recovery via selective adsorption, flotation, or chemical recycling of the organoarsenic compound. researchgate.net

| End-of-Life | Disposal of the final product. | Design for degradation into non-toxic components. |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Bis(4-aminophenyl)arsinic acid, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis involves reacting arsenic acid complexed with EDTA (to stabilize intermediates) with excess aniline in perchloroethylene at 266°F (130°C). Key parameters include maintaining stoichiometric excess of aniline, precise temperature control, and efficient separation of unreacted aniline and water post-reaction. Acidic hydrolysis is then used to convert intermediates into the final product. Monitoring reaction progress via HPLC or TLC is critical to optimize yield (≥75%) and purity (>95%) .

Q. Which analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer : Use a combination of:

  • FT-IR spectroscopy : To confirm the presence of As-O and aromatic amine bonds (peaks at 850–900 cm⁻¹ for As-O; 3300–3500 cm⁻¹ for -NH₂).
  • X-ray crystallography : For definitive crystal structure determination (e.g., bond angles between arsenic and phenyl groups).
  • NMR (¹H and ¹³C) : To resolve aromatic proton environments (δ 6.5–7.5 ppm for phenyl rings) and confirm amine functional groups.
    Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. How can this compound be quantified in environmental samples?

  • Methodological Answer : Employ HPLC-ICP-MS (inductively coupled plasma mass spectrometry) with anion-exchange columns (e.g., Dionex IonPac AS7) for speciation analysis. Sample pre-treatment involves solid-phase extraction (SPE) using cartridges functionalized with thiol groups to selectively bind arsenic species. Detection limits as low as 0.1 ppb can be achieved with isotope dilution (e.g., using ⁷⁵As internal standards) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound across biological models?

  • Methodological Answer : Discrepancies often arise from:

  • Exposure routes : Compare oral vs. dermal administration in rodent models.
  • Metabolic differences : Use liver microsomal assays to study species-specific cytochrome P450 activation pathways.
  • Matrix effects : Normalize toxicity data (e.g., LC₅₀) to tissue-specific arsenic accumulation measured via ICP-MS.
    A meta-analysis framework integrating these variables can reconcile conflicting results (e.g., higher aquatic toxicity due to bioaccumulation vs. mammalian detoxification pathways) .

Q. What experimental designs are optimal for assessing the stability of this compound under varying environmental conditions?

  • Methodological Answer : Design accelerated degradation studies:

  • pH stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C; monitor degradation via UV-Vis spectroscopy (λ = 260 nm for aromatic intermediates).
  • Photolytic stability : Expose to UV light (254 nm) in quartz cells; quantify photoproducts using LC-MS.
  • Data interpretation : Apply first-order kinetics to derive half-lives (t₁/₂) and activation energy (Eₐ) using Arrhenius plots .

Q. What strategies mitigate matrix interference in environmental fate studies of this compound?

  • Methodological Answer :

  • Isotope dilution : Use deuterated or ¹³C-labeled analogs as internal standards.
  • Matrix-matched calibration : Prepare standards in reconstituted environmental matrices (e.g., soil leachate or river water).
  • Chromatographic optimization : Use tandem columns (C18 + ion-pairing) to separate co-eluting organoarsenicals.
    Validation via spike-recovery experiments (85–115% recovery) ensures method robustness .

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